Cas no 182292-02-0 (4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride)

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is a chlorinated benzonitrile derivative featuring an aminomethyl functional group, which enhances its reactivity in organic synthesis. The hydrochloride salt form improves stability and solubility, making it suitable for use in pharmaceutical and agrochemical applications. The presence of both an electron-withdrawing nitrile group and an electron-donating aminomethyl group allows for versatile reactivity in nucleophilic and electrophilic substitution reactions. This compound is particularly valuable as an intermediate in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways.
4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride structure
182292-02-0 structure
Product name:4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
CAS No:182292-02-0
MF:C8H8Cl2N2
MW:203.068519592285
MDL:MFCD28348244
CID:4778356
PubChem ID:22476061

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
    • 4-(aminomethyl)-2-chlorobenzonitrile;hydrochloride
    • F84621
    • SCHEMBL6486656
    • SB78626
    • 182292-02-0
    • 4-(Aminomethyl)-2-chlorobenzonitrilehydrochloride
    • MFCD28348244
    • EN300-203626
    • MDL: MFCD28348244
    • Inchi: 1S/C8H7ClN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H
    • InChI Key: GIWYZIJRRJPYQS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC(=C1)CN.Cl

Computed Properties

  • Exact Mass: 202.0064537g/mol
  • Monoisotopic Mass: 202.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-203626-0.5g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
0.5g
$902.0 2023-09-16
Enamine
EN300-203626-0.05g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
0.05g
$268.0 2023-09-16
Enamine
EN300-203626-10.0g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
10g
$4974.0 2023-05-31
Enamine
EN300-203626-5.0g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
5g
$3355.0 2023-05-31
1PlusChem
1P01B9KP-1g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
1g
$374.00 2024-06-18
Ambeed
A195969-1g
4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
1g
$376.0 2024-04-22
TRC
A638890-50mg
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0
50mg
$ 340.00 2022-06-07
TRC
A638890-5mg
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0
5mg
$ 70.00 2022-06-07
1PlusChem
1P01B9KP-100mg
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
100mg
$114.00 2024-06-18
Enamine
EN300-203626-10g
4-(aminomethyl)-2-chlorobenzonitrile hydrochloride
182292-02-0 95%
10g
$4974.0 2023-09-16

Additional information on 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: A Comprehensive Overview

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride (CAS No. 182292-02-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an aminomethyl group, a chlorine atom, and a cyano group on a benzene ring. The hydrochloride salt form enhances its solubility and stability, making it an ideal candidate for further chemical modifications and functionalization.

The synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride involves a multi-step process that typically begins with the chlorination of an aromatic compound followed by nucleophilic substitution or addition reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

In terms of physical properties, 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride exhibits a melting point of approximately 185°C and is soluble in polar solvents such as water and methanol. Its electronic structure, influenced by the electron-withdrawing cyano and chlorine groups, contributes to its reactivity in various chemical transformations. The presence of the amino group allows for further functionalization, enabling the synthesis of derivatives with diverse applications.

One of the most promising areas of application for 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is in drug discovery. Recent studies have demonstrated its potential as a lead compound in the development of antitumor agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been extensively investigated. For instance, researchers have reported that derivatives of this compound exhibit selective cytotoxicity against human breast cancer cells while showing minimal toxicity to normal cells.

Beyond pharmaceuticals, 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride has found applications in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes in plant pathogens makes it a valuable component in crop protection products. Recent field trials have shown improved crop yields when treated with formulations derived from this compound.

In materials science, the compound has been explored for its potential in creating advanced materials such as conductive polymers and sensors. The cyano group's electron-withdrawing nature enhances the conjugation in polymer backbones, leading to improved electrical properties. Researchers have successfully synthesized polymers incorporating 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride that exhibit high conductivity and sensitivity to environmental changes.

From an environmental standpoint, understanding the degradation pathways of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the carbon-nitrogen bonds. This knowledge is essential for designing sustainable manufacturing processes and waste management strategies.

In conclusion, 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride (CAS No. 182292-02-0) stands out as a multifaceted compound with vast potential across diverse industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.

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Amadis Chemical Company Limited
(CAS:182292-02-0)4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
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